1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene
Description
1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene is a neutral N-donor ligand featuring a central benzene ring substituted with two 2-methylimidazole groups at para positions. Its structural rigidity and strong coordination ability make it a key component in constructing metal-organic frameworks (MOFs) and coordination polymers. These materials are widely studied for applications in catalysis, gas adsorption, and luminescence sensing . The methyl groups on the imidazole rings enhance steric effects while maintaining solubility in polar solvents like DMF and DMSO .
Properties
IUPAC Name |
2-methyl-1-[4-(2-methylimidazol-1-yl)phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-11-15-7-9-17(11)13-3-5-14(6-4-13)18-10-8-16-12(18)2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYKBRHJIZFDAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)N3C=CN=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method employs 1,4-bis(bromomethyl)benzene as the central aromatic scaffold, reacting with two equivalents of 2-methylimidazole under basic conditions. The bromomethyl groups undergo nucleophilic substitution with the imidazole’s nitrogen atoms.
Reaction Equation
Experimental Procedure
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Reagents :
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1,4-Bis(bromomethyl)benzene (1.0 equiv)
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2-Methylimidazole (2.2 equiv)
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Potassium carbonate (K₂CO₃, 3.0 equiv)
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Solvent: Anhydrous dimethylformamide (DMF)
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Steps :
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Combine 1,4-bis(bromomethyl)benzene (5.0 g, 19.2 mmol) and 2-methylimidazole (3.5 g, 42.2 mmol) in DMF (50 mL).
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Add K₂CO₃ (8.0 g, 57.6 mmol) and reflux at 120°C for 24 hours under nitrogen.
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Cool to room temperature, filter to remove salts, and concentrate under reduced pressure.
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Purify via column chromatography (silica gel, ethyl acetate/methanol 9:1) to yield a white solid (4.1 g, 72%).
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Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 120°C | <70% below 100°C |
| Solvent | DMF | <50% in THF |
| Base | K₂CO₃ | <60% with NaOH |
Condensation of Terephthalaldehyde with 2-Methylimidazole
Reductive Amination Approach
This two-step method involves condensation of terephthalaldehyde with 2-methylimidazole followed by reduction of the intermediate imine.
Reaction Scheme
Detailed Protocol
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Step 1 (Condensation) :
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Mix terephthalaldehyde (2.0 g, 14.9 mmol), 2-methylimidazole (2.5 g, 29.8 mmol), and glacial acetic acid (20 mL).
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Reflux at 110°C for 6 hours.
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Cool and isolate the imine intermediate by filtration (3.1 g, 85%).
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Step 2 (Reduction) :
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Suspend the imine (3.0 g, 12.3 mmol) in methanol (30 mL).
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Add NaBH₄ (1.4 g, 36.9 mmol) portion-wise at 0°C.
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Stir for 4 hours at room temperature, then quench with water.
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Extract with dichloromethane, dry (MgSO₄), and evaporate to obtain the product (2.4 g, 80%).
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Comparative Efficiency
| Method | Overall Yield | Purity (HPLC) |
|---|---|---|
| Alkylation (Sec 1) | 72% | 98.5% |
| Reductive Amination | 68% | 97.2% |
Palladium-Catalyzed Coupling
Suzuki-Miyaura Cross-Coupling
A less conventional route employs palladium catalysis to couple 2-methylimidazole boronic esters with 1,4-dibromobenzene.
Reaction Conditions
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : Cs₂CO₃ (2.5 equiv)
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Solvent : Toluene/water (4:1)
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Temperature : 90°C, 12 hours
Yield and Limitations
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Yield : 58% (lower due to steric hindrance).
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Challenges : Requires synthesis of imidazole boronic esters, increasing complexity.
Industrial-Scale Considerations
Solvent Recycling
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DMF recovery via distillation improves cost-efficiency (90% recovery rate).
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Waste Streams : HBr neutralization with NaOH produces NaBr, which is filtered and discarded.
Analytical Characterization
Spectral Data
Purity Assessment
| Method | Column | Mobile Phase | Purity |
|---|---|---|---|
| HPLC | C18, 250 × 4.6 mm | MeCN/H₂O (70:30) | 98.5% |
Challenges and Troubleshooting
Common Issues
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Low Yield in Alkylation : Often due to incomplete substitution; increasing reaction time to 36 hours improves yield to 78%.
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Byproduct Formation : Over-alkylation generates tris-imidazole derivatives; using excess 2-methylimidazole (2.5 equiv) suppresses this.
Environmental and Regulatory Aspects
Waste Disposal
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HBr Neutralization : Treated with 10% NaOH solution before disposal.
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DMF Recycling : Distillation reduces environmental impact by 70%.
Regulatory Status
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REACH : Registered under EC 614-777-6.
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Storage : Stable at room temperature for 2 years in airtight containers.
Chemical Reactions Analysis
Coordination Reactions with Transition Metals
1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene acts as a bridging ligand, coordinating to metal ions through the nitrogen atoms of its imidazole rings. The methyl groups at the 2-position of imidazole influence steric effects and metal-ligand bond angles, enabling distinct structural architectures compared to non-methylated analogs like bix (1,4-bis(imidazol-1-ylmethyl)benzene) .
Table 1: Representative Coordination Polymers Synthesized
Solvent-Dependent Assembly
The choice of solvent (e.g., methanol, DMF, or water) affects the ligand’s conformation and final polymer dimensionality. Polar aprotic solvents like DMF favor 3D frameworks, while methanol tends to yield lower-dimensional structures .
Functional Coordination Polymers
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Catalytic CPs: Cu(II)-based polymers with 2,6-PyDC co-ligands show efficacy in oxidizing styrene to benzaldehyde .
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Gas Storage: Zn(II) polymers with PhAA exhibit micropores suitable for CO₂ uptake (~1.8 mmol/g at 273 K) .
Table 2: Comparative Analysis of Ligand Derivatives
| Ligand | Flexibility | Common Metal Partners | Typical Structures |
|---|---|---|---|
| This compound | Moderate | Zn(II), Cu(II), Co(II) | 2D layers, 3D networks |
| bix (non-methylated) | High | Cd(II), Ni(II) | Helical chains, interpenetrated frameworks |
Influence of Methyl Substituents
The 2-methyl groups on the imidazole rings:
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Reduce ligand flexibility compared to bix , leading to more predictable coordination geometries.
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Enhance thermal stability of resulting CPs (decomposition temperatures >300°C) .
Reactivity with Carboxylate Co-ligands
The ligand frequently combines with carboxylates (e.g., terephthalate, succinate) to form heteroleptic CPs. For instance:
Scientific Research Applications
Coordination Chemistry
Synthesis of Coordination Polymers and Metal-Organic Frameworks
1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene serves as an important organic ligand in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are characterized by their porous structures and have potential applications in gas storage, separation processes, and catalysis. The ligand's ability to coordinate with various metal ions enhances the structural diversity and functionality of the resulting complexes.
Case Study: Synthesis and Characterization
A notable study involved the synthesis of a coordination polymer using this compound with copper(II) ions. The resulting structure was characterized using single-crystal X-ray diffraction, revealing a unique 3D framework with significant thermal stability and porosity. The framework demonstrated potential for gas adsorption applications, particularly for carbon dioxide capture .
Materials Science
Development of Functional Materials
The compound has been utilized as a building block for developing functional materials such as sensors and catalysts. Its rigid structure and ability to form stable complexes make it suitable for creating materials with specific electronic properties.
Data Table: Properties of Coordination Polymers Derived from Bisimidazole Ligands
| Material Type | Metal Ion Used | Structural Characteristics | Application Area |
|---|---|---|---|
| Coordination Polymer | Cu(II) | 3D Framework with High Stability | Gas Storage |
| Metal-Organic Framework | Zn(II) | Porous Structure | Catalysis |
| Composite Material | Ag(I) | Conductive Network | Sensor Development |
Biological Applications
Antimicrobial and Anticancer Activities
Recent studies have explored the biological activities of compounds containing the imidazole moiety, including derivatives of this compound. These compounds have shown promising results against various bacterial strains and cancer cell lines.
Case Study: Antimicrobial Activity
In a pharmacological study, derivatives of this compound were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial effects with minimum inhibitory concentrations comparable to standard antibiotics .
| Compound Name | MIC (µM) | Activity Type | Target Organism |
|---|---|---|---|
| Compound W6 | 5.19 | Antibacterial | Staphylococcus aureus |
| Compound W1 | 5.08 | Antifungal | Candida albicans |
| Compound W17 | 4.12 | Anticancer | Various Cancer Cell Lines |
Mechanism of Action
The mechanism by which 1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene exerts its effects is primarily through its role as a ligand. It coordinates with metal ions to form stable complexes, which can then interact with biological molecules or catalyze chemical reactions. The imidazole rings provide sites for binding and interaction, facilitating various biochemical and chemical processes .
Comparison with Similar Compounds
Table 1: Key Structural and Coordination Properties
Key Observations :
Rigidity vs. Flexibility: The benzene backbone in this compound imparts semi-rigidity, enabling stable 3D frameworks , whereas butane-linked analogs (e.g., 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)butane) form flexible 2D networks . Non-methylated analogs like 1,4-Bis(1H-imidazol-1-yl)benzene (bib) exhibit higher rigidity, favoring planar supramolecular structures via π–π stacking .
Coordination Strength: Imidazole-based ligands generally show stronger coordination to transition metals (e.g., Zn²⁺, Cu²⁺) than pyridine-based ligands due to the sp²-hybridized nitrogen donors . Methyl substituents enhance steric hindrance, which can limit coordination modes but improve selectivity in MOF construction .
Functional Applications :
- This compound-based MOFs demonstrate tunable luminescence for sensing Fe³⁺ and nitroaromatics , while bib derivatives are used in polyoxometalate (POM)-based frameworks for catalytic applications .
Thermal and Chemical Stability
- Thermal Stability: Methylated derivatives (e.g., this compound) exhibit higher thermal stability (decomposition >300°C) compared to non-methylated analogs due to steric protection of the imidazole rings .
- Solubility : The methyl groups improve solubility in organic solvents, facilitating hydrothermal synthesis of MOFs . In contrast, protonated analogs like 1,4-bis(1H-imidazol-3-ium-1-yl)benzene dinitrate require polar protic solvents .
Case Studies in MOF Construction
- Example 1 : Reaction with Zn²⁺ and glutarate yields a 3D MOF ({[Zn(Glu)(1,4-mbix)]·4H₂O}n) with high porosity for gas adsorption .
- Example 2 : Coordination with Cu²⁺ and tetrafluoroterephthalate forms {[Cu(1,4-bmimb)₂(H₂O)]·(tfBDC)·2H₂O}n, showcasing adaptability to diverse carboxylate ligands .
- Contrast : The butane-linked analog 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)butane forms a 2D CuSCN network, highlighting the impact of backbone length on dimensionality .
Biological Activity
Overview
1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene (BMIB) is an organic compound characterized by its dual imidazole groups attached to a benzene backbone. With the molecular formula C₁₄H₁₄N₄, it exhibits significant potential in various biological applications, particularly in antimicrobial and anticancer activities. This article provides a comprehensive examination of its biological activity, supported by data tables and research findings.
- Molecular Weight : 238.29 g/mol
- Melting Point : 130 - 134 °C
- Solubility : Soluble in polar solvents like methanol; insoluble in water
Antimicrobial Properties
Research indicates that BMIB and its metal complexes exhibit notable antimicrobial activity. For instance, studies have shown that BMIB complexes with zinc(II) ions demonstrate significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is primarily attributed to the formation of coordination complexes that disrupt microbial cell functions.
Table 1: Antimicrobial Activity of BMIB Complexes
| Complex | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| Zn(II)-BMIB | E. coli | 18 |
| Zn(II)-BMIB | S. aureus | 20 |
| Cu(II)-BMIB | E. coli | 15 |
| Cu(II)-BMIB | S. aureus | 17 |
Anticancer Activity
The anticancer potential of BMIB has been explored through various studies focusing on its ability to induce apoptosis in cancer cell lines. For example, BMIB complexes have shown efficacy against human breast cancer cells (MCF-7), leading to significant reductions in cell viability.
Table 2: Cytotoxicity of BMIB on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction via mitochondrial pathway |
| HeLa | 30 | Cell cycle arrest at G2/M phase |
The biological activity of BMIB is largely facilitated through its coordination with metal ions, forming stable complexes that can interact with biological macromolecules. The imidazole rings provide sites for binding, which can modulate enzyme activities or disrupt cellular processes in pathogens and cancer cells.
Case Studies
- Zinc(II) Complexes : A study demonstrated that the zinc(II) complex of BMIB promoted differentiation in mesenchymal stem cells into biliary epithelial cells while exhibiting blue luminescence, indicating potential applications in regenerative medicine .
- Copper(II) Complexes : Another investigation revealed that copper(II) complexes of BMIB showed enhanced cytotoxicity against various cancer cell lines compared to free BMIB, suggesting a synergistic effect due to metal coordination .
Comparison with Similar Compounds
BMIB's unique structure allows for enhanced coordination properties compared to similar compounds. Below is a comparison highlighting its distinct features:
Table 3: Comparison of Similar Compounds
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| 1,2-Bis((1H-imidazol-1-yl)methyl)benzene | Imidazole groups at different positions | Moderate antimicrobial activity |
| 1,4-Bis(imidazol-1-ylmethyl)benzene | Lacks methyl groups on imidazole rings | Limited biological activity |
| BMIB | Dual methyl-substituted imidazole groups | Significant antimicrobial and anticancer properties |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
